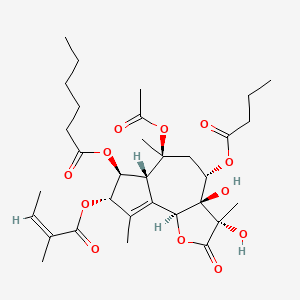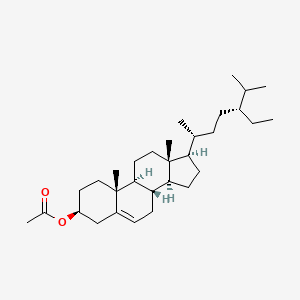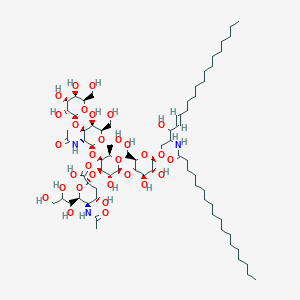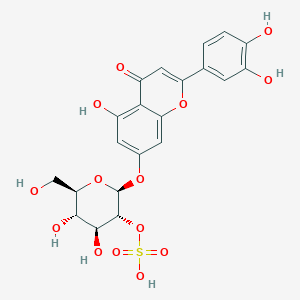![molecular formula C22H25N5OS B1238071 [2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)
[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone is a member of piperazines and a member of pyridines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Activities
Synthesis and Antimicrobial Activity of Pyridine Derivatives :
- Research by Patel, Agravat, and Shaikh (2011) involved the synthesis of substituted benzothiazoles and pyridine derivatives, including compounds similar to the target chemical. These compounds demonstrated variable and modest antimicrobial activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Chemotypes :
- A study by Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with potential anti-tubercular activity. Several compounds in this class showed promising activity against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).
Structural Analysis and Biological Screening
Structural Exploration and Hirshfeld Surface Analysis :
- Prasad et al. (2018) performed a study on a similar compound, focusing on its structural characteristics and antiproliferative activity. The research involved X-ray diffraction studies and analysis of intermolecular interactions in the solid state of the crystal (Prasad et al., 2018).
Molecular Interaction with CB1 Cannabinoid Receptor :
- Shim et al. (2002) explored the molecular interaction of a compound similar to the target chemical with the CB1 cannabinoid receptor. Their study included conformational analysis and 3D-quantitative structure-activity relationship models (Shim et al., 2002).
Design and Synthesis of Anticonvulsant Agents :
- Malik and Khan (2014) synthesized a series of compounds with structures similar to the target chemical, evaluating their anticonvulsant activities. This study highlighted the potential of these compounds in treating seizures (Malik & Khan, 2014).
Synthesis and Antimicrobial Studies of Pyridine Derivatives :
- Research by Patel and Agravat (2009) included the synthesis of benzothiazole and pyridine derivatives with significant antibacterial activity. This study adds to the understanding of the antimicrobial potential of these compounds (Patel & Agravat, 2009).
Eigenschaften
Molekularformel |
C22H25N5OS |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H25N5OS/c28-21(26-14-12-25(13-15-26)20-6-2-3-9-23-20)17-7-8-18-19(16-17)29-22(24-18)27-10-4-1-5-11-27/h2-3,6-9,16H,1,4-5,10-15H2 |
InChI-Schlüssel |
WWXGUANLVAIXOE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Kanonische SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5R)-3'-phenyl-1-(phenylmethyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1237992.png)





![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)

![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)

